molecular formula C13H22N2O6 B14602629 L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- CAS No. 58810-15-4

L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-

Cat. No.: B14602629
CAS No.: 58810-15-4
M. Wt: 302.32 g/mol
InChI Key: JAYOUDXNUKOVLR-IUCAKERBSA-N
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Description

Structure and Properties: This compound consists of L-proline conjugated to an L-seryl residue via an amide bond. The serine’s amino group is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in peptide synthesis to prevent undesired side reactions. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic steps . Its molecular formula is C₁₂H₂₀N₂O₆, with a molecular weight of 288.3 g/mol. The hydroxyl group on serine introduces polarity, distinguishing it from Boc-protected proline derivatives with non-polar side chains (e.g., valine or phenylalanine) .

Synthesis:
The compound is synthesized by coupling Boc-L-serine to L-proline using activating agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). highlights analogous methods for preparing Boc-protected serine methyl ester, a precursor for such reactions .

Properties

CAS No.

58810-15-4

Molecular Formula

C13H22N2O6

Molecular Weight

302.32 g/mol

IUPAC Name

(2S)-1-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H22N2O6/c1-13(2,3)21-12(20)14-8(7-16)10(17)15-6-4-5-9(15)11(18)19/h8-9,16H,4-7H2,1-3H3,(H,14,20)(H,18,19)/t8-,9-/m0/s1

InChI Key

JAYOUDXNUKOVLR-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group, followed by coupling with L-proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like trifluoroacetic acid (TFA) for deprotection .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It may also interact with cellular receptors and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key Boc-protected proline derivatives:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
Boc-L-seryl-L-proline Boc-Ser-Pro-OH C₁₂H₂₀N₂O₆ 288.3 Hydroxyl (Ser), Boc group Peptide synthesis requiring hydrophilic motifs
Boc-L-valyl-L-proline Boc-Val-Pro-OH C₁₅H₂₆N₂O₅ 314.4 Isopropyl (Val), Boc group Hydrophobic peptide segments
Boc-D-prolyl-N-methyl prolinamide Boc-D-Pro-NMe-Pro-NH₂ C₁₃H₂₃N₃O₄ 301.3 D-configuration, amide, Boc group Chiral catalysts or enzyme inhibition studies
Boc-L-glutamyl-L-proline (ester derivative) Boc-Glu(OtBu)-Pro-OBzl C₃₀H₃₆N₂O₈ 552.6 Ester groups, Boc, benzyl Solid-phase synthesis with dual protection
Glycyl-L-phenylalanyl-L-seryl-L-proline Gly-Phe-Ser-Pro C₂₃H₃₂N₄O₇ 500.5 Free amine (Gly), hydroxyl (Ser), Phe sidechain Model tetrapeptide for folding studies

Key Findings from Comparative Studies

  • Hydrophobicity vs. Hydrophilicity :

    • Boc-L-valyl-L-proline (C₁₅H₂₆N₂O₅) is more hydrophobic due to valine’s isopropyl group, making it suitable for membrane-associated peptides. In contrast, Boc-L-seryl-L-proline’s hydroxyl group enhances aqueous solubility, favoring applications in hydrophilic environments .
    • The benzyl ester derivative of Boc-L-glutamyl-L-proline (C₃₀H₃₆N₂O₈) combines hydrophobic (benzyl) and acid-labile (Boc) protections, enabling selective deprotection during synthesis .
  • Stereochemical Impact: Boc-D-prolyl-N-methyl prolinamide (C₁₃H₂₃N₃O₄) demonstrates the role of D-amino acids in altering peptide conformation and resistance to enzymatic degradation, critical for protease inhibitors .
  • Functional Group Reactivity :

    • The hydroxyl group in Boc-L-seryl-L-proline can undergo phosphorylation or glycosylation, a feature absent in valine or glutamyl derivatives. This property is exploited in synthesizing post-translationally modified peptides .
  • Synthetic Utility :

    • Boc-L-seryl-L-proline’s compatibility with Fmoc/t-Bu strategies (evidenced in protein sequence data ) makes it ideal for iterative solid-phase synthesis. In contrast, bulkier derivatives like Boc-L-glutamyl-L-proline require orthogonal protection schemes .

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